molecular formula C39H36BrP2+ B1580744 Trimethylenebis(triphenylphosphonium bromide) CAS No. 7333-67-7

Trimethylenebis(triphenylphosphonium bromide)

Cat. No.: B1580744
CAS No.: 7333-67-7
M. Wt: 646.6 g/mol
InChI Key: RJUVVNLKTAWSCY-UHFFFAOYSA-M
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Description

Trimethylenebis(triphenylphosphonium bromide) is a chemical compound with the molecular formula C39H36P2Br2. It is a phosphonium salt that consists of a trimethylene (1,3-propanediyl) linker connecting two triphenylphosphonium cations, each paired with a bromide anion. This compound is known for its utility in organic synthesis and various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Synthesis from Triphenylphosphine: Trimethylenebis(triphenylphosphonium bromide) can be synthesized by reacting triphenylphosphine with 1,3-dibromopropane in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with stringent control of temperature, pressure, and stoichiometry to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: Trimethylenebis(triphenylphosphonium bromide) can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the phosphonium salt to its corresponding phosphine oxide.

  • Substitution: The bromide anions in the compound can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium iodide or potassium fluoride can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Phosphine oxides, phosphates, and other oxidized derivatives.

  • Reduction: Phosphine oxides and corresponding reduced phosphonium salts.

  • Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Trimethylenebis(triphenylphosphonium bromide) is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

  • Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Catalysis: The compound can act as a phase transfer catalyst, facilitating reactions between reagents in different phases.

  • Biology: It is used in biological studies to investigate cellular processes and interactions.

  • Medicine: Trimethylenebis(triphenylphosphonium bromide) is explored for its potential therapeutic applications, such as in cancer treatment and antimicrobial agents.

  • Industry: It is employed in the production of materials and chemicals, including polymers and fine chemicals.

Safety and Hazards

Trimethylenebis(triphenylphosphonium bromide) can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of inhalation, it is recommended to move the victim to fresh air .

Future Directions

There has been a growing interest in mitochondria-specific drug delivery, and triphenylphosphonium has been proven to be a versatile mitochondriotropic ligand for many delivery strategies . This suggests potential future directions for research involving Trimethylenebis(triphenylphosphonium bromide) in the field of drug delivery .

Mechanism of Action

The mechanism by which trimethylenebis(triphenylphosphonium bromide) exerts its effects depends on the specific application. In catalysis, it often works by transferring the triphenylphosphonium cation to the organic substrate, thereby increasing the reactivity of the substrate. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substrates.

Comparison with Similar Compounds

  • Triphenylphosphine oxide: A related compound where the phosphonium salt is oxidized to form the oxide.

  • Tetramethylenebis(triphenylphosphonium bromide): A similar compound with a longer linker, used in different synthetic applications.

  • Triphenylmethylphosphonium bromide: A simpler phosphonium salt with a single triphenylphosphonium cation.

Uniqueness: Trimethylenebis(triphenylphosphonium bromide) is unique due to its bidentate nature, allowing it to form more complex structures and participate in a wider range of reactions compared to its monodentate counterparts.

Properties

CAS No.

7333-67-7

Molecular Formula

C39H36BrP2+

Molecular Weight

646.6 g/mol

IUPAC Name

triphenyl(3-triphenylphosphaniumylpropyl)phosphanium;bromide

InChI

InChI=1S/C39H36P2.BrH/c1-7-20-34(21-8-1)40(35-22-9-2-10-23-35,36-24-11-3-12-25-36)32-19-33-41(37-26-13-4-14-27-37,38-28-15-5-16-29-38)39-30-17-6-18-31-39;/h1-18,20-31H,19,32-33H2;1H/q+2;/p-1

InChI Key

RJUVVNLKTAWSCY-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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